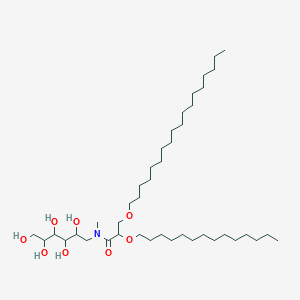
N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)-2-tetradecoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)-2-tetradecoxypropanamide” is a relatively new chemical entity that has garnered attention in various scientific fields. While specific details about its structure and properties are still under investigation, it is known to exhibit unique chemical behaviors that make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)-2-tetradecoxypropanamide” involves a multi-step process that typically starts with the preparation of precursor molecules. These precursors undergo a series of chemical reactions, including condensation, cyclization, and functional group modifications, to yield the final compound. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using batch or continuous flow reactors. These reactors allow for the efficient handling of large quantities of reactants and products. The process is optimized to minimize waste and energy consumption, making it both economically and environmentally sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
“N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)-2-tetradecoxypropanamide” undergoes a variety of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, “this compound” can be converted into its oxidized form, which may exhibit different chemical properties.
Reduction: Reducing agents can revert the oxidized form of “this compound” back to its original state.
Substitution: “this compound” can participate in substitution reactions where one functional group is replaced by another, often leading to the formation of new derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are carefully optimized to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of “this compound” may yield a more reactive intermediate, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
“N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)-2-tetradecoxypropanamide” has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Researchers are exploring its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Preliminary studies suggest that “this compound” may have therapeutic potential, particularly in the treatment of certain diseases where it can modulate specific biological pathways.
Industry: In industrial applications, “this compound” is being investigated for its use in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.
Mécanisme D'action
The mechanism by which “N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)-2-tetradecoxypropanamide” exerts its effects is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction can trigger a cascade of biochemical events that lead to the observed effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Propriétés
Numéro CAS |
135961-67-0 |
|---|---|
Formule moléculaire |
C42H85NO8 |
Poids moléculaire |
732.1 g/mol |
Nom IUPAC |
N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)-2-tetradecoxypropanamide |
InChI |
InChI=1S/C42H85NO8/c1-4-6-8-10-12-14-16-18-19-20-21-22-24-26-28-30-32-50-36-39(42(49)43(3)34-37(45)40(47)41(48)38(46)35-44)51-33-31-29-27-25-23-17-15-13-11-9-7-5-2/h37-41,44-48H,4-36H2,1-3H3 |
Clé InChI |
IBGVJRPCRNUFMG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(C(=O)N(C)CC(C(C(C(CO)O)O)O)O)OCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC(C(=O)N(C)CC(C(C(C(CO)O)O)O)O)OCCCCCCCCCCCCCC |
Synonymes |
1-stearyl-2-myristylglycerate-3-N-methylglucamine SMGMG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















